REACTION_CXSMILES
|
COC(=O)[NH:4][CH2:5][CH:6]=[CH:7][C:8]1[NH:9][CH:10]([NH2:13])[NH:11][CH:12]=1>[OH-].[Na+]>[NH:9]1[C:8]2[C:12](=[N:4][CH:5]=[CH:6][CH:7]=2)[N:11]=[C:10]1[NH2:13] |f:1.2|
|
Name
|
cis allyl amine
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
COC(NCC=CC=1NC(NC1)N)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
This solution is extracted with BuOH (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
purified on preparative silica gel plates
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=NC=CC=C21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 29.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |